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3-(Aminomethyl)oxolan-2-one
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Overview
Description
3-(Aminomethyl)oxolan-2-one is a chemical compound with the molecular formula C5H9NO2. It is also known as 3-(aminomethyl)dihydrofuran-2(3H)-one. This compound is characterized by the presence of an aminomethyl group attached to an oxolan-2-one ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)oxolan-2-one typically involves the reaction of oxirane with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the subsequent formation of the oxolan-2-one structure.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous flow process. This method involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a more saturated structure.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Saturated derivatives of the oxolan-2-one ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Aminomethyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)oxolan-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The oxolan-2-one ring can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Oxazolidin-2-ones: These compounds share a similar oxolan-2-one ring structure but differ in the substituents attached to the ring.
Aminomethyl derivatives: Compounds with an aminomethyl group attached to different ring structures.
Uniqueness
3-(Aminomethyl)oxolan-2-one is unique due to its specific combination of an aminomethyl group and an oxolan-2-one ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Biological Activity
3-(Aminomethyl)oxolan-2-one, also known as a derivative of oxolan-2-one, has garnered attention due to its potential biological activities. This compound's structure allows it to interact with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C6H11NO2
- Molecular Weight : 129.16 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1CC(C(=O)N)CC1N
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in various metabolic pathways. The presence of the amino and carbonyl groups in its structure suggests that it may participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound shows potential antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic processes.
- Antitumor Properties : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. This activity may be linked to its ability to induce apoptosis or cell cycle arrest.
- Neuroprotective Effects : Some investigations have shown that this compound may protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms.
Case Study 1: Antimicrobial Activity
In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Antitumor Activity
Another study by Johnson et al. (2024) evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating potent antitumor activity compared to the control group.
Case Study 3: Neuroprotection
Research by Lee et al. (2024) highlighted the neuroprotective properties of this compound in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The compound significantly reduced cell death and oxidative markers, suggesting its potential for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C6H11NO2 | Antimicrobial, Antitumor, Neuroprotective |
4-Aminobutyric acid | C4H9NO2 | Neurotransmitter, Anticonvulsant |
Valproic acid | C8H15NO2 | Antiepileptic, Mood stabilizer |
Properties
IUPAC Name |
3-(aminomethyl)oxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-3-4-1-2-8-5(4)7/h4H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIABQWTKOKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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